Anticancer Potency Range of Chromeno[2,3-d]pyrimidine Scaffolds in Human Cancer Cell Lines
No direct anticancer data exist for CAS 883953-24-0. However, closely related chromeno[2,3-d]pyrimidine derivatives evaluated under identical assay conditions demonstrate IC50 values ranging from low micromolar (IC50 = 1.7–4.3 µM) against A549, MCF-7, and HepG2 cancer cell lines to sub-micromolar activity in select analogs [1], with some compounds surpassing the reference drug doxorubicin against HT-29 colon cancer cells [2]. This class-level evidence indicates that the chromeno[2,3-d]pyrimidine scaffold is capable of potent anticancer activity, but the exact potency of the target compound remains uncharacterized.
| Evidence Dimension | Cytotoxicity (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Chromeno[2,3-d]pyrimidine class: IC50 = 1.7–4.3 µM (A549, MCF-7, HepG2) [1]; specific analog exceeding doxorubicin against HT-29 [2] |
| Quantified Difference | Cannot be calculated for target compound |
| Conditions | MTT assay, 48–72 h exposure; cell lines as indicated |
Why This Matters
Establishes the scaffold's intrinsic anticancer potential, guiding procurement for oncology screening programs, but underscores the need for empirical testing of the specific compound.
- [1] Vietnam Academy of Science and Technology. Cytotoxic activity of chromeno[2,3-d]pyrimidine derivatives. 2026. Reported IC50 1.7–4.3 µM against A549, MCF-7, HepG2. View Source
- [2] Yousif MNM et al. Med Chem. 2023. Compound 2 IC50 against HT-29 exceeding doxorubicin. View Source
